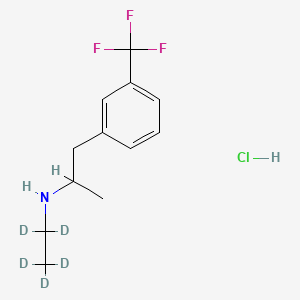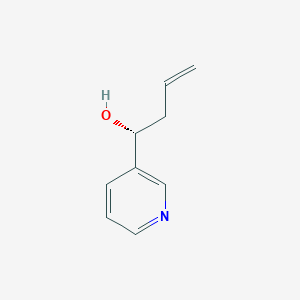
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- is an organic compound belonging to the phenol family. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes bulky tert-butyl and isopropyl groups attached to the phenol ring. These substituents influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure selective alkylation at the desired positions on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be hydrogenated under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized as an antioxidant and stabilizer in plastics, resins, and other materials.
作用機序
The mechanism by which Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The bulky substituents can also affect the compound’s binding affinity and specificity, leading to selective interactions with certain molecular pathways.
類似化合物との比較
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Known for its use as an antioxidant and stabilizer in various industrial applications.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-: Used in similar applications as an antioxidant and stabilizer.
Uniqueness
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both tert-butyl and isopropyl groups provides a distinct steric hindrance and electronic effects, making it valuable in specific chemical and industrial applications.
特性
CAS番号 |
4151-60-4 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
2-tert-butyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)10-6-7-11(12(14)8-10)13(3,4)5/h6-9,14H,1-5H3 |
InChIキー |
DBULNVCXEGKRIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


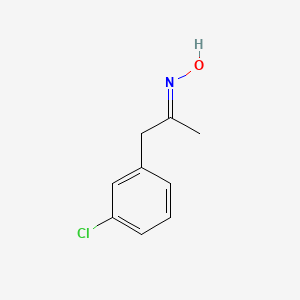
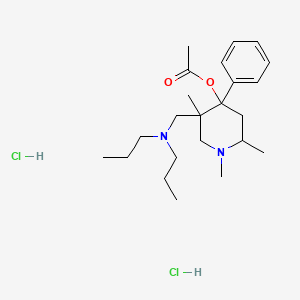

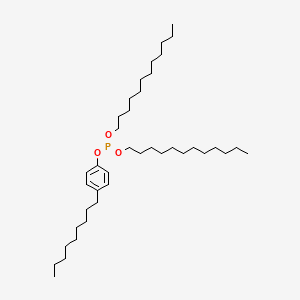
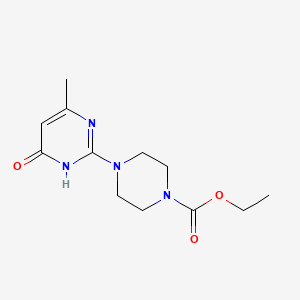
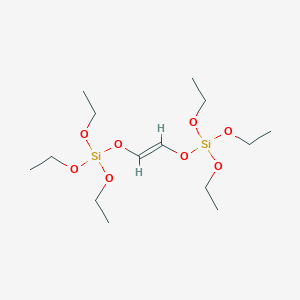
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
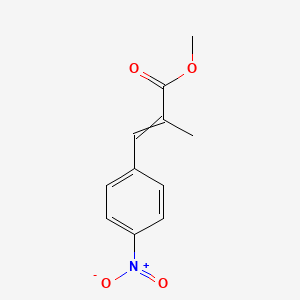
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
